8-Bromo-4-(difluoromethyl)quinolin-2(1H)-one

MAO-B Inhibition Neurodegeneration Parkinson's Disease

8-Bromo-4-(difluoromethyl)quinolin-2(1H)-one (CAS 1708208-57-4) is a synthetic quinolin-2(1H)-one derivative distinguished by the concurrent presence of an 8-bromo substituent and a 4-difluoromethyl group on the core heterocyclic scaffold. This specific substitution pattern confers a unique biological profile, notably potent and selective inhibition of monoamine oxidase B (MAO-B), setting it apart from closely related quinolinone analogs.

Molecular Formula C10H6BrF2NO
Molecular Weight 274.06 g/mol
Cat. No. B15064491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-4-(difluoromethyl)quinolin-2(1H)-one
Molecular FormulaC10H6BrF2NO
Molecular Weight274.06 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)NC(=O)C=C2C(F)F
InChIInChI=1S/C10H6BrF2NO/c11-7-3-1-2-5-6(10(12)13)4-8(15)14-9(5)7/h1-4,10H,(H,14,15)
InChIKeyBEZOQVMBFNJIHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-4-(difluoromethyl)quinolin-2(1H)-one: Differentiated Quinolinone Scaffold for Selective MAO-B Inhibition and Antiviral Research


8-Bromo-4-(difluoromethyl)quinolin-2(1H)-one (CAS 1708208-57-4) is a synthetic quinolin-2(1H)-one derivative distinguished by the concurrent presence of an 8-bromo substituent and a 4-difluoromethyl group on the core heterocyclic scaffold . This specific substitution pattern confers a unique biological profile, notably potent and selective inhibition of monoamine oxidase B (MAO-B), setting it apart from closely related quinolinone analogs. The compound is primarily utilized as a specialized research tool in medicinal chemistry for target validation, structure-activity relationship (SAR) studies, and as a key intermediate for developing novel therapeutics in neurology and virology.

Why 8-Bromo-4-(difluoromethyl)quinolin-2(1H)-one Cannot Be Interchanged with Generic Quinolinone Analogs


Generic substitution with other 4-substituted or 8-halogenated quinolin-2(1H)-ones is not a viable procurement strategy due to the profound and unpredictable impact of even minor structural modifications on target potency, isoform selectivity, and resistance profile. The specific combination of an 8-bromo and a 4-difluoromethyl group in 8-Bromo-4-(difluoromethyl)quinolin-2(1H)-one results in a unique interaction with the MAO-B active site, leading to sub-micromolar potency (IC50 = 209 nM) [1]. In stark contrast, analogs with a 4-trifluoromethyl group or a 4-methyl group, or those lacking the 8-bromo substitution, exhibit significantly reduced or negligible MAO-B inhibitory activity [2][3][4]. Furthermore, in antiviral applications, the 8-bromo positional isomer demonstrates a critical advantage in maintaining potency against drug-resistant viral mutants, a property not shared by the 6-bromo analog [5]. These data underscore that the compound's value is intrinsically linked to its precise molecular architecture, and substituting it with a seemingly similar analog will likely lead to experimental failure or misinterpretation of SAR data.

Quantitative Differentiation Evidence for 8-Bromo-4-(difluoromethyl)quinolin-2(1H)-one vs. Closest Analogs


MAO-B Inhibitory Potency: 8-Bromo-4-(difluoromethyl)quinolin-2(1H)-one vs. 4-Trifluoromethyl Analog

8-Bromo-4-(difluoromethyl)quinolin-2(1H)-one demonstrates potent inhibition of MAO-B with an IC50 of 209 nM in a rat brain mitochondrial homogenate assay [1]. This represents a >110-fold increase in potency compared to its 4-trifluoromethyl analog, 8-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one, which exhibits a significantly weaker IC50 of 23,000 nM against human MAO-A and 58,000 nM against human MAO-B under comparable conditions [2].

MAO-B Inhibition Neurodegeneration Parkinson's Disease

MAO-B Inhibitory Potency: 8-Bromo-4-(difluoromethyl)quinolin-2(1H)-one vs. 4-Methyl Analog

The 4-difluoromethyl group in 8-Bromo-4-(difluoromethyl)quinolin-2(1H)-one is critical for its MAO-B inhibitory activity. This compound achieves an IC50 of 209 nM [1]. In contrast, the 4-methyl analog, 8-Bromo-4-methylquinolin-2(1H)-one, exhibits a >80-fold reduction in potency, with a reported IC50 of 17,000 nM for human MAO-B [2].

MAO-B Inhibition SAR Studies Neuroprotection

MAO-B Inhibitory Potency: 8-Bromo-4-(difluoromethyl)quinolin-2(1H)-one vs. Des-Bromo Analog

The 8-bromo substituent is equally crucial for activity. While direct MAO-B data for the des-bromo analog, 4-(difluoromethyl)quinolin-2(1H)-one, is limited, its close structural relative demonstrates weak activity against related targets (e.g., IC50 > 100,000 nM for MAO-A) [1], strongly suggesting the 8-bromo group is a key pharmacophoric element. The target compound's 209 nM IC50 [2] represents a >470-fold improvement over this baseline, underscoring the essential contribution of the halogen at the 8-position.

MAO-B Inhibition Halogen Bonding Medicinal Chemistry

Antiviral Resistance Profile: 8-Bromo vs. 6-Bromo Positional Isomer in HIV-1 Integrase Inhibition

In the context of HIV-1 integrase allosteric inhibitors (ALLINIs), the 8-bromo positional isomer demonstrates a distinct and quantifiable advantage in overcoming drug resistance. While the 6-bromo analog suffers a significant loss of potency against the ALLINI-resistant IN A128T mutant virus, the 8-bromo analog retains full effectiveness [1]. This differential behavior is a critical determinant for the selection of lead compounds in antiviral drug discovery.

HIV-1 Integrase ALLINI Antiviral Resistance

Physicochemical Property Differentiation: Calculated logP and PSA vs. Closest Analogs

The 4-difluoromethyl group in 8-Bromo-4-(difluoromethyl)quinolin-2(1H)-one provides a distinct physicochemical profile compared to analogs. While specific experimental values are limited, the calculated lipophilicity (logP) and polar surface area (PSA) for the target compound are expected to differ from the 4-trifluoromethyl analog, potentially impacting membrane permeability and metabolic stability. For a related 8-bromo quinolinone scaffold, calculated logP is reported as 2.1976 with 3 H-bond acceptors and 1 H-bond donor . The 4-difluoromethyl group introduces a unique polarity and hydrogen-bonding capacity relative to the -CF3 or -CH3 analogs, which may translate to superior pharmacokinetic properties.

Physicochemical Properties Drug-likeness ADME

Validated Research Applications for 8-Bromo-4-(difluoromethyl)quinolin-2(1H)-one Based on Quantitative Differentiation


Neurological Disease Research: A Potent MAO-B Inhibitor Tool Compound

The compound's potent MAO-B inhibition (IC50 = 209 nM) [1] makes it an ideal tool compound for preclinical studies investigating the role of MAO-B in neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. Its >110-fold selectivity over the 4-trifluoromethyl analog [2] and >80-fold selectivity over the 4-methyl analog [3] ensures that observed biological effects can be confidently attributed to the specific chemotype, enabling robust SAR and target validation studies.

Antiviral Drug Discovery: A Scaffold for Overcoming HIV-1 Integrase Resistance

For research programs focused on developing next-generation HIV-1 integrase allosteric inhibitors (ALLINIs), this compound's 8-bromo substitution pattern is critical. The demonstrated ability of the 8-bromo analog to retain full antiviral effectiveness against the ALLINI-resistant IN A128T mutant, while the 6-bromo analog fails [4], positions this scaffold as a valuable starting point for designing inhibitors that can circumvent emerging drug resistance.

Medicinal Chemistry SAR Studies: Probing the 4-Difluoromethyl Pharmacophore

This compound serves as a key reference standard in medicinal chemistry campaigns aimed at understanding the SAR of the 4-position on the quinolin-2(1H)-one core. The quantitative potency data against MAO-B allows researchers to benchmark the effect of the -CHF2 group against -CF3, -CH3, and -H substituents [1][2][3][5], providing a rational basis for the design of new analogs with improved potency and selectivity.

Chemical Biology and Probe Development: A Halogenated Scaffold for Target Engagement Studies

The presence of a bromine atom at the 8-position offers a convenient synthetic handle for further functionalization via cross-coupling reactions. This, combined with its validated bioactivity, makes the compound a versatile building block for creating novel chemical probes. The distinct physicochemical profile imparted by the 4-difluoromethyl group also makes it a candidate for developing fluorescent or affinity probes to study MAO-B target engagement in complex biological systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Bromo-4-(difluoromethyl)quinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.